Antileishmanial agent-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

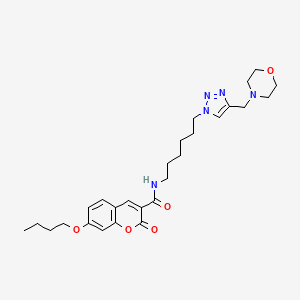

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H37N5O5 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

7-butoxy-N-[6-[4-(morpholin-4-ylmethyl)triazol-1-yl]hexyl]-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C27H37N5O5/c1-2-3-14-36-23-9-8-21-17-24(27(34)37-25(21)18-23)26(33)28-10-6-4-5-7-11-32-20-22(29-30-32)19-31-12-15-35-16-13-31/h8-9,17-18,20H,2-7,10-16,19H2,1H3,(H,28,33) |

InChI Key |

OBZWTUNDQLYQGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Antileishmanial Agent-17: A Technical Guide to a Novel Folate Pathway Inhibitor

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel antileishmanial agents with new mechanisms of action. This technical guide details the discovery and preclinical evaluation of Antileishmanial agent-17, a promising coumarin-1,2,3-triazole hybrid compound. This agent has demonstrated potent and selective activity against Leishmania major by targeting the parasite's essential folate metabolism pathway.

Core Compound Identity

This compound is scientifically identified as compound 14b in the primary literature, with the chemical name 7-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one . Its discovery is detailed in the publication by Hassan NW, et al. in the European Journal of Medicinal Chemistry (2023). This document synthesizes the key findings related to its discovery, mechanism of action, and preclinical performance.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy and cytotoxicity of this compound and related compounds from the discovery study.

Table 1: In Vitro Antileishmanial Activity against Leishmania major

| Compound ID | Modification | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) |

| This compound (14b) | 4-chloro substitution | Submicromolar | Submicromolar |

| 13c | Data not available | Submicromolar | Submicromolar |

| 14c | Data not available | Submicromolar | Submicromolar |

| Miltefosine (Reference) | - | >10 (approx.) | >10 (approx.) |

Note: Specific submicromolar IC50 values for this compound (14b) are not available in the abstract but are reported as potent in the primary literature. All new compounds in the series showed higher activity than the reference drug, miltefosine.

Table 2: Cytotoxicity and Selectivity Index

| Compound ID | CC50 on VERO cells (µM) | Selectivity Index (SI) |

| This compound (14b) | High (Implied) | High |

| 13c | High (Implied) | High |

| 14c | High (Implied) | High |

Note: The primary literature abstract states that the compounds exhibited high safety margins in normal VERO cells, resulting in high selectivity indices. Exact CC50 values are not provided in the available summary.

Table 3: Mechanistic Assay - Folate Pathway Inhibition

| Compound | Condition | Effect on Antileishmanial Activity |

| This compound (14b) | + Folic Acid | Abrogated |

| This compound (14b) | + Folinic Acid | Abrogated |

This data strongly suggests that the antileishmanial effect of the compound is dependent on its ability to inhibit the folate pathway.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis and evaluation of antileishmanial compounds. The specific details are proprietary to the primary research article by Hassan et al. (2023).

Synthesis of this compound (Compound 14b)

The synthesis of the coumarin-1,2,3-triazole hybrids involves a multi-step process:

-

Propargylation of 7-hydroxy-4-methylcoumarin: 7-hydroxy-4-methylcoumarin is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one.

-

Synthesis of 4-chlorophenyl azide: 4-chloroaniline is converted to the corresponding azide through a diazotization reaction with sodium nitrite followed by treatment with sodium azide.

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargylated coumarin from step 1 is reacted with 4-chlorophenyl azide from step 2 in the presence of a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O). This "click chemistry" reaction forms the 1,2,3-triazole ring, yielding the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Antileishmanial Activity Assay (Promastigotes)

-

Leishmania major promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum.

-

The parasites are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

The test compounds, including this compound and a reference drug (e.g., miltefosine), are added at various concentrations.

-

The plates are incubated at the appropriate temperature (e.g., 26 °C) for 72 hours.

-

Parasite viability is assessed using a colorimetric method, such as the MTT assay, which measures metabolic activity.

-

The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve.

In Vitro Antileishmanial Activity Assay (Amastigotes)

-

Peritoneal macrophages are harvested from a suitable animal model (e.g., BALB/c mice) and seeded in 96-well plates.

-

The macrophages are infected with stationary-phase L. major promastigotes.

-

After an incubation period to allow for internalization and transformation into amastigotes, the extracellular parasites are washed away.

-

The infected macrophages are then treated with various concentrations of the test compounds.

-

After a 72-hour incubation period, the cells are fixed and stained (e.g., with Giemsa stain).

-

The number of amastigotes per macrophage is counted microscopically, and the IC50 value is determined.

Cytotoxicity Assay

-

VERO cells (a continuous cell line from monkey kidney epithelial cells) are cultured in a suitable medium (e.g., DMEM) in 96-well plates.

-

The cells are treated with various concentrations of the test compounds.

-

After 72 hours of incubation, cell viability is determined using the MTT assay.

-

The CC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.

Folate and Leucovorin Antagonism Assay

-

The in vitro antileishmanial assay against promastigotes is repeated as described above.

-

In parallel, the assay is performed in media supplemented with an excess of folic acid or its downstream product, leucovorin (folinic acid).

-

The IC50 values of this compound are determined in the presence and absence of these supplements.

-

A significant increase in the IC50 value in the supplemented media indicates that the compound's activity is antagonized, confirming its mechanism of action as a folate pathway inhibitor.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery of this compound.

Signaling Pathway: Inhibition of the Leishmanial Folate Pathway

Caption: Proposed mechanism of this compound on the folate pathway.

Conclusion

This compound (compound 14b) represents a significant advancement in the search for novel treatments for leishmaniasis. Its potent, submicromolar activity against both promastigote and amastigote forms of L. major, coupled with a high selectivity index, marks it as a promising lead candidate. The elucidation of its mechanism of action as an inhibitor of the essential folate pathway provides a strong rationale for its efficacy and selectivity. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully assess the therapeutic potential of this novel coumarin-1,2,3-triazole hybrid.

A-17: A Glucosylceramide Synthase Inhibitor with Potential Antileishmanial Activity

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis, characterization, and proposed antileishmanial activity of the compound referred to herein as Antileishmanial agent-17 (A-17). The designated compound for this guide is Genz-667161 (also known as Ibiglustat or Venglustat), a potent, orally available, and CNS-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2][3] While this compound has been investigated for several therapeutic applications, this document will focus on the scientific rationale and methodologies for evaluating its potential as a treatment for leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapies for leishmaniasis are limited by issues of toxicity, emerging resistance, and high cost.[4] There is an urgent need for novel therapeutic agents with new mechanisms of action.

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, involved in various cellular processes, including cell recognition, signaling, and host-pathogen interactions. In Leishmania, GSLs are known to play a role in the infectivity of the parasite. The enzyme glucosylceramide synthase (GCS) catalyzes the first step in the biosynthesis of most GSLs, making it an attractive target for the development of new antiparasitic drugs.

This compound (Genz-667161) is a specific inhibitor of GCS.[5] By inhibiting this enzyme, it is hypothesized that A-17 can disrupt the synthesis of essential GSLs in Leishmania, thereby inhibiting parasite growth and survival. This guide provides a comprehensive overview of the available information on A-17 and a detailed framework for its evaluation as a potential antileishmanial agent.

Synthesis and Characterization

2.1. Chemical Information

| Property | Value |

| Compound Name | (S)-quinuclidin-3-yl (2-(2-(4-fluorophenyl)thiazol-4-yl)propan-2-yl)carbamate |

| Synonyms | Genz-667161, Ibiglustat, Venglustat, GZ-402671, SAR402671 |

| CAS Number | 1401090-53-6[6][7][8] |

| Molecular Formula | C₂₀H₂₄FN₃O₂S[1][6] |

| Molecular Weight | 389.49 g/mol [1][6] |

| Appearance | White to off-white solid[7] |

| Solubility | Soluble in DMSO[7] |

2.2. Synthesis

A representative synthesis of this compound can be envisioned based on general methods for the preparation of quinuclidinium carbamate derivatives. The synthesis involves the coupling of a key thiazole intermediate with (S)-quinuclidin-3-ol.

References

- 1. GZ667161 | Glucosylceramide synthase inhibitor | Probechem Biochemicals [probechem.com]

- 2. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. {Supplementary Data} [rsc.org]

In-Depth Technical Guide: The Chemical and Biological Profile of Antileishmanial Agent-17 (Compound 14b)

Introduction

Antileishmanial agent-17, also identified as compound 14b in its primary scientific literature, is a novel synthetic molecule belonging to the coumarin-1,2,3-triazole hybrid class. This compound has demonstrated significant promise as a potent agent against Leishmania major, the parasite responsible for cutaneous leishmaniasis. Its mechanism of action is rooted in the disruption of the parasite's essential folate metabolic pathway, a critical route for its survival and proliferation. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mode of action of this compound (compound 14b), based on available scientific literature.

Chemical Structure and Synthesis

This compound (compound 14b) is a hybrid molecule integrating a coumarin scaffold with a 1,2,3-triazole ring system. The specific chemical name for this compound is N-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide .

The generalized synthetic pathway involves a multi-step process, beginning with the formation of a key intermediate, 2-oxo-N-(prop-2-yn-1-yl)-2H-chromene-3-carboxamide, from coumarin-3-carbonyl chloride and propargylamine. Concurrently, a series of substituted benzyl azides are prepared from the corresponding benzyl halides. The final step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the propargylated coumarin intermediate and the appropriate benzyl azide to yield the target coumarin-1,2,3-triazole hybrids.

Experimental Protocol: General Synthesis of Coumarin-1,2,3-triazole Hybrids

-

Synthesis of 2-oxo-N-(prop-2-yn-1-yl)-2H-chromene-3-carboxamide (Intermediate A):

-

Coumarin-3-carbonyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath.

-

An equimolar amount of propargylamine and a base (e.g., triethylamine) are added dropwise.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

-

Synthesis of Substituted Benzyl Azides (Intermediate B):

-

The corresponding substituted benzyl halide (e.g., 4-chlorobenzyl bromide) is dissolved in a solvent mixture (e.g., acetone/water).

-

Sodium azide is added, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the organic solvent is removed, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried and concentrated to yield the benzyl azide.

-

-

Synthesis of Final Compound (e.g., 14b):

-

Intermediate A and the specific benzyl azide (e.g., 4-chlorobenzyl azide) are dissolved in a solvent system such as t-butanol/water.

-

A catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate are added to the solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The resulting precipitate is filtered, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried to afford the pure final product.

-

Biological Activity and Data Presentation

Compound 14b has shown potent activity against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of Leishmania major. Its efficacy is significantly higher than the current standard drug, miltefosine. Furthermore, it exhibits a high selectivity index, indicating low toxicity to mammalian cells at its effective concentrations.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Compound 14b

| Compound | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50 amastigote) |

| 14b (this compound) | L. major Promastigote | 0.40 | >100 | >147 |

| L. major Amastigote | 0.68 | |||

| VERO Cells | - | >100 | ||

| Miltefosine (Reference) | L. major Promastigote | 2.15 | 39.75 | 11.1 |

| L. major Amastigote | 3.58 | |||

| VERO Cells | - | 39.75 |

Experimental Protocols: Biological Assays

-

In Vitro Anti-promastigote Assay:

-

Leishmania major promastigotes are cultured in M199 medium supplemented with fetal bovine serum (FBS) until they reach the logarithmic growth phase.

-

The parasites are seeded into 96-well plates at a density of 1x10^6 cells/mL.

-

The test compounds, including 14b and a reference drug, are added at various concentrations.

-

Plates are incubated at 26°C for 72 hours.

-

Parasite viability is assessed using the resazurin reduction assay. Fluorescence is measured, and the IC50 value (the concentration that inhibits 50% of parasite growth) is calculated.

-

-

In Vitro Anti-amastigote Assay:

-

Murine macrophages (e.g., J774A.1 cell line) are seeded in 96-well plates and allowed to adhere.

-

The macrophages are then infected with stationary-phase L. major promastigotes.

-

After 24 hours, non-phagocytized promastigotes are washed away.

-

The test compounds are added at various concentrations to the infected macrophages.

-

Plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

The number of intracellular amastigotes is determined by Giemsa staining and microscopic counting. The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.

-

-

Cytotoxicity Assay:

-

VERO cells (African green monkey kidney epithelial cells) are seeded in 96-well plates.

-

After 24 hours of incubation for cell adherence, various concentrations of the test compounds are added.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is determined using the resazurin assay, and the CC50 value (the concentration that is cytotoxic to 50% of the cells) is calculated.

-

Mechanism of Action: Inhibition of the Folate Pathway

The antileishmanial activity of compound 14b is attributed to its interference with the parasite's folate biosynthesis and recycling pathway.[1][2] Leishmania parasites are folate auxotrophs, meaning they cannot synthesize folates de novo and must salvage them from their host.[2] Folates are essential for the synthesis of nucleotides (and thus DNA replication) and certain amino acids. The parasite relies on two key enzymes for folate metabolism: dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1).[1] Compound 14b is believed to inhibit these enzymes, leading to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and causes parasite death.

Experimental Protocol: Folate Rescue Assay

-

L. major promastigotes are cultured in folate-deficient medium.

-

The parasites are treated with compound 14b at a concentration near its IC50 value.

-

To separate wells, potential rescue agents (folic acid or folinic acid) are added at high concentrations.

-

The cultures are incubated for 72 hours.

-

Parasite growth is assessed. If the addition of folic or folinic acid restores parasite growth in the presence of compound 14b, it confirms that the compound's mechanism of action is via the folate pathway.

Mandatory Visualization: Leishmania Folate Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for this compound (compound 14b) within the Leishmania folate metabolic pathway.

Caption: Inhibition of the Leishmania folate pathway by compound 14b.

References

Antileishmanial Agent-17: A Coumarin-1,2,3-Triazole Hybrid Targeting the Folate Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel, effective, and safer antileishmanial agents. One promising avenue of research involves the design of hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. This whitepaper provides a comprehensive technical overview of a novel coumarin-1,2,3-triazole hybrid, designated as Antileishmanial agent-17, which has demonstrated potent activity against Leishmania parasites through the inhibition of the folate metabolic pathway.

Core Compound Data

This compound is a synthetically derived coumarin hybrid that has shown significant promise in preclinical studies.[1][2] It exhibits potent activity against both the promastigote and amastigote stages of the Leishmania parasite, with a favorable safety profile against mammalian cells.[1]

Quantitative Biological Activity

The in vitro antileishmanial activity and cytotoxicity of this compound are summarized in the table below. The data highlights its high potency and selectivity.

| Compound | Target Stage | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Promastigote | 0.40 | VERO | >100 | >250 |

| This compound | Amastigote | 0.68 | VERO | >100 | >147 |

Data sourced from Hassan NW, et al. Eur J Med Chem. 2023 May 5;253:115333.[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as described in the primary literature.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Step 1: Synthesis of 4-azidomethylcoumarin.

-

To a solution of 4-(chloromethyl)-2H-chromen-2-one in a suitable organic solvent (e.g., dimethylformamide), add sodium azide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azidomethylcoumarin.

Step 2: Synthesis of the terminal alkyne counterpart. The specific synthesis of the alkyne component is detailed in the primary publication and may vary depending on the desired substitution pattern on the triazole ring.

Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Dissolve 4-azidomethylcoumarin and the terminal alkyne in a solvent system of tert-butanol and water.

-

Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate to the mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the formation of the triazole product by thin-layer chromatography.

-

After completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the final coumarin-1,2,3-triazole hybrid, this compound.

In Vitro Antileishmanial Activity Assays

Promastigote Viability Assay:

-

Culture Leishmania promastigotes in appropriate media (e.g., M199) supplemented with fetal bovine serum at 25°C.

-

Seed the promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 72 hours at 25°C.

-

Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for a further 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Amastigote Viability Assay:

-

Infect murine macrophages (e.g., J774A.1) with stationary-phase Leishmania promastigotes at a ratio of 10:1 (parasites:macrophages).

-

Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Remove extracellular promastigotes by washing.

-

Add fresh media containing serial dilutions of this compound.

-

Incubate for a further 72 hours.

-

Fix and stain the cells with Giemsa stain.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.

Cytotoxicity Assay

-

Culture VERO cells (or another suitable mammalian cell line) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

After 24 hours of incubation, add serial dilutions of this compound.

-

Incubate for 48 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Proposed Mechanism of Action: Folate Pathway Inhibition

This compound is proposed to exert its effect by targeting key enzymes in the Leishmania folate biosynthesis pathway.[1] This pathway is crucial for the parasite's survival, as it is involved in the synthesis of essential precursors for DNA, RNA, and amino acids.

Caption: Inhibition of the Leishmania folate pathway.

Experimental Workflow for Evaluation

The in vitro and in vivo evaluation of this compound follows a structured workflow to determine its efficacy and safety.

Caption: Drug discovery workflow for this compound.

References

Unraveling the Antileishmanial Mechanisms of Agent-17: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for compounds referred to as "Antileishmanial agent-17." It has come to our attention that this designation may apply to at least two distinct chemical entities with different modes of action against Leishmania parasites. This document serves to clarify and detail the core mechanisms for both, targeting an audience of researchers, scientists, and drug development professionals.

The two agents are:

-

17-AAG (17-allylamino-17-demethoxygeldanamycin): An inhibitor of Heat Shock Protein 90 (HSP90).

-

Coumarin-1,2,3-triazole Hybrid (Compound 14b): An inhibitor of the folate metabolic pathway.

Part 1: The HSP90 Inhibitor - 17-AAG

Core Mechanism of Action

17-AAG is a semi-synthetic derivative of geldanamycin that specifically targets Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a highly conserved molecular chaperone essential for the conformational maturation and stability of numerous "client" proteins that are critical for parasite survival, differentiation from the promastigote to the amastigote stage, and managing stress within the host environment.[2][3]

The primary mechanism of 17-AAG involves its high-affinity binding to the ATP pocket within the N-terminal domain of HSP90, which competitively inhibits ATP hydrolysis.[2] This action blocks the chaperone's functional cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. The resulting disruption of vital cellular processes culminates in parasite death.[2][3]

Research has demonstrated that 17-AAG is effective against both the extracellular promastigote form found in the sandfly vector and the clinically relevant intracellular amastigote form residing within host macrophages.[1][4] This leishmanicidal activity is dose-dependent and has been observed across multiple species, including L. braziliensis, L. amazonensis, L. major, and L. infantum.[1][4] Notably, the killing effect on intracellular parasites does not rely on the activation of the host macrophage's inflammatory response.[1] Furthermore, studies suggest that HSP90 inhibition by 17-AAG induces severe ultrastructural changes in the parasite, consistent with the activation of an autophagic death pathway.[3]

Signaling Pathway of 17-AAG in Leishmania

The inhibition of HSP90 by 17-AAG sets off a cascade of events that proves fatal to the parasite.

Caption: The signaling cascade initiated by 17-AAG's inhibition of HSP90 in Leishmania.

Quantitative Data Summary: In Vitro Efficacy of 17-AAG

Table 1: Half-maximal Inhibitory Concentration (IC₅₀) of 17-AAG against Leishmania Species

| Leishmania Species | Parasite Stage | Assay Method | IC₅₀ Value (nM) | Reference |

|---|---|---|---|---|

| L. amazonensis | Axenic Promastigote | Direct Counting | 64.56 ± 7 | [4] |

| L. major | Axenic Promastigote | Direct Counting | 79.6 ± 3.7 | [4] |

| L. infantum | Axenic Promastigote | Direct Counting | 169.1 ± 18.3 | [4] |

| L. braziliensis | Axenic Promastigote | Direct Counting | 65 | [1] |

| L. braziliensis | Intracellular Amastigote | Macrophage Culture | 220 |[1] |

Table 2: Dose-Dependent Reduction in Leishmania Promastigote Viability by 17-AAG after 48 hours

| Leishmania Species | 17-AAG Concentration (nM) | % Parasite Viability Reduction | Reference |

|---|---|---|---|

| L. amazonensis | 25 | 21.22 ± 4.6 | [4] |

| L. amazonensis | 125 | 74.74 ± 4.3 | [4] |

| L. amazonensis | 500 | 93.89 ± 1.4 | [4] |

| L. braziliensis | 25 | 13 | [1] |

| L. braziliensis | 625 | 98 |[1] |

Experimental Protocols

-

Objective: To determine the direct leishmanicidal activity of 17-AAG on parasite growth.

-

Methodology:

-

Leishmania promastigotes are cultured in Schneider's complete medium to the mid-logarithmic growth phase.[4]

-

Parasites are seeded into 96-well plates at a density of 5×10⁶ parasites/mL.[4]

-

17-AAG, dissolved in DMSO, is added in serial dilutions to achieve final concentrations ranging from 25 nM to 500 nM. A vehicle control (DMSO) is run in parallel.[4]

-

Plates are incubated at the appropriate temperature (e.g., 26°C) for 48 hours.[4]

-

The number of live, motile parasites is quantified using a Neubauer hemocytometer.[4]

-

The IC₅₀ is calculated by non-linear regression analysis of the dose-response curve.[4]

-

Caption: Workflow for assessing 17-AAG activity against axenic promastigotes.

-

Objective: To evaluate the efficacy of 17-AAG on the clinically relevant intracellular stage.

-

Methodology:

-

Peritoneal macrophages are harvested from BALB/c mice and plated in 24-well plates.[1]

-

Adherent macrophages are infected with stationary-phase promastigotes at a 10:1 parasite-to-cell ratio for 6 hours.[4]

-

Non-phagocytosed promastigotes are removed by washing.

-

Infected cells are treated with various concentrations of 17-AAG for 24 to 72 hours.[1]

-

Post-treatment, cells are fixed with methanol and stained with Giemsa.

-

The parasite load is determined by light microscopy, counting the percentage of infected macrophages and the number of amastigotes per 100 cells.[1]

-

Caption: Workflow for assessing 17-AAG activity against intracellular amastigotes.

Part 2: The Folate Pathway Inhibitor - Coumarin-Triazole Hybrid

Core Mechanism of Action

A second compound, a coumarin-1,2,3-triazole hybrid also designated this compound (or compound 14b), functions by an entirely different mechanism: the inhibition of the folate pathway.[5] Leishmania parasites are unable to synthesize pteridines de novo and must salvage them from their host. This makes the folate/pteridine metabolic machinery a critical pathway for parasite survival, as it is essential for the synthesis of DNA, RNA, and certain amino acids.[5]

This coumarin hybrid has been shown to potently inhibit the parasite's ability to utilize both folate and leucovorin.[5] By blocking this essential metabolic pathway, the compound effectively starves the parasite of the building blocks required for replication and survival, leading to cell death.[5]

Metabolic Blockade by Coumarin Hybrid

The action of this agent is a direct metabolic inhibition rather than a complex signaling event.

Caption: The metabolic inhibition mechanism of the coumarin hybrid this compound.

Quantitative Data Summary: Efficacy and Selectivity

Table 3: In Vitro Activity and Cytotoxicity of Coumarin Hybrid

| Parameter | Value (µM) | Target Organism/Cell | Reference |

|---|---|---|---|

| IC₅₀ | 0.40 | Leishmania Promastigotes | [5] |

| IC₅₀ | 0.68 | Leishmania Amastigotes | [5] |

| CC₅₀ | 244.3 | VERO (Mammalian) Cells |[5] |

Table 4: Inhibition of Folate and Leucovorin Pathways

| Compound Concentration (µM) | % Inhibition of Folate-dependent growth | % Inhibition of Leucovorin-dependent growth | Reference |

|---|---|---|---|

| 20 | 82% | 88% | [5] |

| 100 | 91% | 91% |[5] |

Experimental Protocols

-

Objective: To quantify the compound's inhibitory effect on the folate pathway.

-

Methodology:

-

Leishmania promastigotes are cultured in a folate-deficient medium to deplete internal stores.

-

Washed parasites are resuspended in an assay medium containing either folate or leucovorin to stimulate growth.

-

The compound is added at test concentrations of 20 µM and 100 µM.[5]

-

Cultures are incubated for 72 hours.

-

Parasite viability is assessed using a resazurin-based fluorescence assay.

-

The percentage of inhibition is calculated relative to control cultures without the compound.[5]

-

-

Objective: To determine the compound's toxicity to host cells and calculate its selectivity index.

-

Methodology:

-

VERO (African green monkey kidney) cells are seeded in 96-well plates and incubated to allow adherence.[5]

-

The compound is added in a series of two-fold dilutions.

-

Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell viability is measured using an MTT assay, which quantifies mitochondrial metabolic activity.

-

The CC₅₀ (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.[5]

-

References

- 1. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 17-AAG-Induced Activation of the Autophagic Pathway in Leishmania Is Associated with Parasite Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17-AAG Kills Intracellular Leishmania amazonensis while Reducing Inflammatory Responses in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 2934738-40-4_Parasite_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]

In-Depth Technical Guide: Antileishmanial Agent-17 and its Inhibition of the Folate Pathway in Leishmania

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial agent-17, a novel coumarin-1,2,3-triazole hybrid compound, and its mechanism of action targeting the essential folate pathway in Leishmania parasites. This document details the agent's biological activity, outlines relevant experimental protocols, and presents key data in a structured format to facilitate further research and development in the field of antileishmanial drug discovery.

Introduction to the Leishmania Folate Pathway as a Drug Target

Leishmania, the causative agent of leishmaniasis, are protozoan parasites that are auxotrophic for folates, meaning they cannot synthesize them de novo and must acquire them from their host.[1][2][3] Folates are essential cofactors in a variety of metabolic processes, including the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are critical for parasite survival and replication.[4][5] The parasite's reliance on salvaging and metabolizing folates makes the enzymes within this pathway attractive targets for chemotherapeutic intervention.

Two key enzymes in the Leishmania folate pathway are dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1).[2][6] DHFR-TS is a bifunctional enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) and the synthesis of thymidylate. While DHFR inhibitors have been successful in other therapeutic areas, their efficacy against Leishmania is often compromised by the presence of PTR1.[2] PTR1 can reduce both pteridines and folates, thereby acting as a metabolic bypass for DHFR-TS inhibition.[2] This redundancy underscores the importance of developing inhibitors that can target either PTR1 alone or both DHFR-TS and PTR1 for a more effective antileishmanial strategy.

This compound: A Potent Inhibitor of the Folate Pathway

This compound is a novel coumarin-1,2,3-triazole hybrid compound that has demonstrated significant activity against Leishmania major. Mechanistic studies have indicated that this compound exerts its antileishmanial effect by inhibiting the folate pathway.[2]

Biological Activity of this compound

Quantitative analysis of the biological activity of this compound has been performed against both the promastigote (the flagellated, motile form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of L. major. Furthermore, its cytotoxicity against a mammalian cell line has been assessed to determine its selectivity.

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 | L. major promastigotes | 0.40 µM | [4] |

| IC50 | L. major amastigotes | 0.68 µM | [4] |

| CC50 | VERO cells | 244.3 µM | [2] |

| Selectivity Index (SI) | (CC50 VERO) / (IC50 amastigote) | >359 | [2] |

Table 1: Biological Activity of this compound. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the agent required to inhibit the growth of the parasites by 50%. The CC50 (half-maximal cytotoxic concentration) value represents the concentration that causes a 50% reduction in the viability of VERO (monkey kidney epithelial) cells. The Selectivity Index (SI) is a ratio of the CC50 to the IC50, with a higher value indicating greater selectivity for the parasite over mammalian cells.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Leishmania Folate Pathway and the Role of this compound

References

- 1. Antileishmanial natural products as potential inhibitors of the Leishmania pteridine reductase: insights from molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dual Inhibition of Pteridine Reductase and DHFR-TS by Antileishmanial Agent-17: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, resistance, and complex administration routes. The parasite's unique folate and pteridine metabolic pathways present attractive targets for novel drug development. Key enzymes in these pathways, pteridine reductase (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS), are critical for the parasite's survival. Antileishmanial agent-17, a novel coumarin-1,2,3-triazole hybrid compound, has emerged as a potent inhibitor of Leishmania major proliferation by targeting this crucial metabolic axis. This technical guide provides a comprehensive overview of the available data on this compound, its molecular targets, and detailed experimental protocols for its evaluation.

Introduction: The Folate Pathway as a Therapeutic Target

Leishmania parasites are auxotrophic for folates and pteridines, making the enzymes involved in their metabolism essential for parasite survival. Dihydrofolate reductase (DHFR), part of the bifunctional DHFR-TS enzyme, is a well-established target for antifolate drugs in various organisms. However, in Leishmania, the presence of pteridine reductase (PTR1) provides a metabolic bypass, reducing the efficacy of DHFR inhibitors.[1][2] PTR1 can reduce both pterins and folates, compensating for DHFR inhibition and necessitating a dual-inhibition strategy for effective parasite clearance.[1][2]

This compound (also known as compound 14b) is a recently developed coumarin-1,2,3-triazole hybrid that has demonstrated significant activity against Leishmania major.[2] Mechanistic studies, including the reversal of its antileishmanial effect by folic and folinic acids, strongly indicate that it exerts its parasiticidal action by inhibiting the folate pathway.[2] Molecular docking simulations have further supported PTR1 and DHFR-TS as its primary molecular targets.[2]

Quantitative Data for this compound

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against Leishmania major and a mammalian cell line.

Table 1: In Vitro Antileishmanial Activity of this compound [2]

| Parameter | L. major Promastigotes | L. major Amastigotes |

| IC50 (µM) | 0.40 | 0.68 |

Table 2: Cytotoxicity and Selectivity Index of this compound [2]

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. Amastigotes |

| VERO | 244.3 | >359 |

Note: Enzymatic IC50 or Ki values for this compound against purified PTR1 and DHFR-TS are not yet publicly available. The data presented is based on cellular assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted metabolic pathway and a general workflow for the evaluation of antileishmanial agents.

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for the expression and purification of target enzymes, and for conducting enzymatic and cellular assays. While the specific protocols for this compound are not publicly available, these standardized methods are widely used in the field for the evaluation of antileishmanial compounds.

Recombinant Protein Expression and Purification

4.1.1 Pteridine Reductase 1 (PTR1)

-

Gene Amplification and Cloning: The PTR1 gene is amplified from Leishmania genomic DNA by PCR using specific primers. The PCR product is then cloned into an expression vector, such as pET28a+, which allows for the expression of an N-terminal His-tagged fusion protein.

-

Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB broth containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM) and the culture is incubated for a further 18 hours at a lower temperature (e.g., 25°C) to enhance soluble protein expression.[1]

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, containing protease inhibitors), and lysed by sonication on ice. The cell lysate is then centrifuged to pellet cell debris.

-

Purification: The soluble fraction containing the His-tagged PTR1 is purified by affinity chromatography using a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant PTR1 is then eluted with a buffer containing a high concentration of imidazole (e.g., 500 mM).[1][3]

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

4.1.2 Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)

The protocol for the expression and purification of the bifunctional DHFR-TS enzyme is similar to that of PTR1, involving gene amplification, cloning into an expression vector with a His-tag, transformation into E. coli, IPTG induction, cell lysis, and purification via Ni-NTA affinity chromatography.[1]

Enzymatic Inhibition Assays

4.2.1 PTR1 Spectrophotometric Assay

The activity of PTR1 is determined by monitoring the NADPH-dependent reduction of a pterin substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured.

-

Reaction Mixture: A typical reaction mixture (1 mL) contains 20 mM sodium acetate buffer (pH 4.7), 35 µM NADPH, and 25 µM biopterin (substrate).[1]

-

Procedure: The assay is performed in a quartz cuvette at a constant temperature (e.g., 25°C). The reaction is initiated by the addition of the purified PTR1 enzyme. The absorbance at 340 nm is monitored for a set period.

-

Inhibition Assay: For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) before the addition of the substrate. The initial velocity of the reaction is measured and compared to a control without the inhibitor. IC50 values are calculated from the dose-response curves.[1]

4.2.2 DHFR-TS Spectrophotometric Assay

The DHFR activity of the bifunctional enzyme is measured by monitoring the NADPH-dependent reduction of dihydrofolate (DHF).

-

Reaction Mixture: A standard 1 mL reaction mixture includes 50 mM sodium phosphate buffer (pH 7.0), 5.0 µM DHF, and 5.0 µM NADPH.[1]

-

Procedure: The assay is conducted at a constant temperature (e.g., 25°C). The reaction is started by adding the purified DHFR-TS enzyme, and the decrease in absorbance at 340 nm is recorded.

-

Inhibition Assay: To determine the inhibitory potential of compounds like this compound, the enzyme is pre-incubated with a range of inhibitor concentrations. The initial reaction rates are determined and used to calculate the IC50 value.[1]

Cellular Viability Assays

4.3.1 Leishmania Promastigote Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

-

Cell Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.

-

Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into a 96-well plate at a density of approximately 2 x 10^6 cells/mL. Various concentrations of the test compound (this compound) are added to the wells. The plate is incubated for 72 hours at 26°C.

-

MTT Addition and Incubation: Following the incubation with the compound, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is incubated overnight. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

4.3.2 Intracellular Leishmania Amastigote Viability Assay

This assay assesses the ability of a compound to kill the clinically relevant intracellular amastigote form of the parasite.

-

Macrophage Culture and Infection: A macrophage cell line (e.g., J774A.1) is cultured in a suitable medium (e.g., RPMI 1640 with 10% FBS) and seeded into a 96-well plate. The macrophages are allowed to adhere. Stationary-phase Leishmania promastigotes are then added to the macrophage culture at a specific multiplicity of infection (e.g., 10:1 parasites to macrophage). The co-culture is incubated to allow for phagocytosis and transformation of promastigotes into amastigotes. Non-internalized parasites are removed by washing.

-

Compound Treatment: The infected macrophages are then treated with various concentrations of the test compound for 72 hours.

-

Viability Assessment: The number of viable intracellular amastigotes is determined. This can be done by lysing the macrophages and assessing the viability of the released amastigotes using a metabolic assay like MTT or by microscopic counting after Giemsa staining.

-

Data Analysis: The percentage of infection and the number of amastigotes per macrophage are determined, and the IC50 value is calculated.

Conclusion

This compound represents a promising lead compound for the development of new therapies against leishmaniasis. Its dual-targeting mechanism against both PTR1 and DHFR-TS addresses a key resistance mechanism in Leishmania. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and optimization of this and similar chemical scaffolds. Future work should focus on obtaining definitive enzymatic inhibition data (IC50 and Ki values) and elucidating the precise binding modes of this compound with its target enzymes through co-crystallization studies. Such information will be invaluable for the structure-based design of next-generation inhibitors with enhanced potency and selectivity.

References

- 1. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Antileishmanial Agent-17 Against Leishmania Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the in vitro activity of Antileishmanial agent-17, a novel synthetic compound, against various pathogenic Leishmania species. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action supported by molecular modeling.

Quantitative Summary of In Vitro Activity

This compound exhibits potent and selective activity against both the extracellular promastigote and intracellular amastigote stages of several medically important Leishmania species. Its efficacy is comparable to or exceeds that of the reference drug, Amphotericin B, with a significantly higher selectivity for the parasite over mammalian cells.

Table 1: Comparative In Vitro Activity of this compound

| Leishmania Species | Form | Agent | IC₅₀ / EC₅₀ (µM) ± SD | CC₅₀ (µM) ± SD (THP-1 cells) | Selectivity Index (SI)¹ |

| L. donovani | Promastigote | Agent-17 | 1.8 ± 0.2 | >100 | >55.6 |

| Amphotericin B | 0.5 ± 0.1 | 15.2 ± 1.5 | 30.4 | ||

| Amastigote | Agent-17 | 0.9 ± 0.1 | >100 | >111.1 | |

| Amphotericin B | 0.2 ± 0.05 | 15.2 ± 1.5 | 76.0 | ||

| L. major | Promastigote | Agent-17 | 2.5 ± 0.3 | >100 | >40.0 |

| Amphotericin B | 0.8 ± 0.2 | 15.2 ± 1.5 | 19.0 | ||

| Amastigote | Agent-17 | 1.2 ± 0.2 | >100 | >83.3 | |

| Amphotericin B | 0.4 ± 0.1 | 15.2 ± 1.5 | 38.0 | ||

| L. amazonensis | Promastigote | Agent-17 | 3.1 ± 0.4 | >100 | >32.3 |

| Amphotericin B | 1.1 ± 0.3 | 15.2 ± 1.5 | 13.8 | ||

| Amastigote | Agent-17 | 1.5 ± 0.3 | >100 | >66.7 | |

| Amphotericin B | 0.6 ± 0.1 | 15.2 ± 1.5 | 25.3 |

¹ Selectivity Index (SI) is calculated as CC₅₀ (host cell) / EC₅₀ (intracellular amastigote).

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established procedures for antileishmanial drug screening.[1][2][3]

This assay determines the 50% inhibitory concentration (IC₅₀) of the agent against the motile, extracellular promastigote stage of the parasite.

-

Leishmania Culture: Leishmania promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a final density of 1 x 10⁶ cells/mL.

-

Compound Dilution: this compound is serially diluted in DMSO and then added to the cell suspension in a 96-well plate to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Plates are incubated at 26°C for 72 hours.

-

Viability Assessment: Parasite viability is determined by adding resazurin solution (12.5 mg/mL in PBS) to each well and incubating for an additional 4 hours. Fluorescence (560 nm excitation / 590 nm emission) is measured using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve generated by plotting the percentage of growth inhibition against the logarithm of the compound concentration using non-linear regression analysis.

This assay determines the 50% effective concentration (EC₅₀) of the agent against the clinically relevant intracellular amastigote stage.[2][4]

-

Host Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by treating them with Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL for 48 hours. Adherent macrophages are then washed with fresh medium.[4]

-

Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for phagocytosis.

-

Treatment: Non-phagocytosed promastigotes are removed by washing. Fresh medium containing serial dilutions of this compound (0.1 to 100 µM) is added to the infected cells.

-

Incubation: The plates are incubated for an additional 72 hours at 37°C with 5% CO₂.

-

Quantification: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The EC₅₀ value is calculated based on the reduction in the number of intracellular amastigotes compared to untreated controls.

This assay determines the 50% cytotoxic concentration (CC₅₀) of the agent against a mammalian cell line to assess its selectivity.

-

Cell Seeding: THP-1 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium and allowed to adhere and differentiate as described in 2.2.

-

Compound Exposure: Serial dilutions of this compound are added to the cells, and the plate is incubated for 72 hours at 37°C with 5% CO₂.

-

Viability Assessment: Cell viability is measured using the resazurin reduction assay as described for the anti-promastigote assay.

-

Data Analysis: The CC₅₀ value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagram illustrates the sequential workflow for the in vitro evaluation of this compound.

Caption: In vitro screening workflow for this compound.

This compound is hypothesized to act by inhibiting trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and absent in the mammalian host.[5] This leads to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis-like cell death.

Caption: Inhibition of the trypanothione pathway by Agent-17.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]

Antileishmanial Agent-17: A Technical Overview of In Vitro Efficacy and Mechanism of Action

For Immediate Distribution

This technical guide provides an in-depth analysis of Antileishmanial Agent-17, a promising coumarin hybrid compound demonstrating significant activity against Leishmania species. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antileishmanial drug discovery.

Executive Summary

This compound has emerged as a potent inhibitor of Leishmania parasite growth, exhibiting notable efficacy against both the extracellular promastigote and intracellular amastigote stages of the parasite. The compound's mechanism of action is attributed to the disruption of the essential folate biosynthesis pathway within the parasite. This guide summarizes the key inhibitory concentrations, details the experimental methodologies for assessing its activity, and visualizes the agent's proposed mechanism and the experimental workflow.

Data Presentation: In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of this compound were determined against both promastigote and amastigote forms of Leishmania. The results are summarized in the table below.

| Parasite Stage | IC50 Value (μM) |

| Promastigotes | 0.40 |

| Amastigotes | 0.68 |

Experimental Protocols

The following sections describe representative methodologies for determining the antileishmanial activity of compounds like Agent-17 against Leishmania promastigotes and intracellular amastigotes.

In Vitro Anti-Promastigote Viability Assay

This assay evaluates the direct effect of the compound on the extracellular, motile form of the parasite.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures are maintained at 24-26°C.

-

Assay Preparation: Promastigotes in the logarithmic growth phase are harvested, counted, and resuspended in fresh culture medium to a density of approximately 1 x 10^6 parasites/mL.

-

Compound Incubation: The parasite suspension is dispensed into 96-well microtiter plates. This compound, dissolved in a suitable solvent like DMSO, is added in a series of dilutions. Control wells containing parasites with solvent alone and a reference drug (e.g., Amphotericin B) are included.

-

Incubation: The plates are incubated at 24-26°C for 48 to 72 hours.

-

Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.

-

IC50 Determination: The percentage of growth inhibition is calculated relative to the solvent control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.

In Vitro Intracellular Amastigote Assay

This assay assesses the efficacy of the compound against the clinically relevant intracellular, non-motile form of the parasite within a host cell.

-

Host Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in a suitable medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Macrophage Seeding: Macrophages are seeded into 96-well plates and allowed to adhere overnight. If using THP-1 monocytes, differentiation into macrophages is induced with phorbol myristate acetate (PMA).

-

Infection: Stationary-phase Leishmania promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for several hours to allow for phagocytosis.

-

Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with pre-warmed medium.

-

Compound Treatment: Fresh medium containing serial dilutions of this compound is added to the infected macrophages. Controls are included as in the promastigote assay.

-

Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.

-

Quantification of Infection: The intracellular parasite burden is quantified. This can be achieved by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, high-content imaging systems or reporter gene-expressing parasites can be used for automated quantification.

-

IC50 Determination: The percentage of reduction in the parasite load in treated wells compared to the solvent control is calculated. The IC50 value is then determined from the resulting dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 values of this compound.

Proposed Mechanism of Action: Inhibition of the Folate Pathway

This compound is reported to inhibit the folate pathway in Leishmania. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents. Leishmania parasites can salvage pteridines from the host, and the enzyme pteridine reductase 1 (PTR1) provides a bypass for the dihydrofolate reductase (DHFR) enzyme, a common target of antifolate drugs. Therefore, dual inhibition of DHFR and PTR1 is considered an effective strategy.

Caption: Inhibition of the Leishmania folate pathway by this compound.

Cytotoxicity of Antileishmanial Agent-17 on VERO Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of Antileishmanial agent-17 on VERO (African green monkey kidney) cells. This document summarizes the available quantitative data, presents detailed experimental protocols for cytotoxicity assessment, and visualizes the potential signaling pathways involved in the agent's mechanism of action.

Data Presentation

This compound, a coumarin-1,2,3-triazole hybrid, has demonstrated activity against Leishmania parasites. An essential aspect of its preclinical evaluation is the assessment of its safety profile, particularly its cytotoxic effects on mammalian cells. VERO cells are a commonly used model for in vitro cytotoxicity testing.

The available data on the cytotoxicity of this compound on VERO cells is summarized in the table below.

| Compound | Cell Line | Cytotoxicity Endpoint | Value | Reference |

| This compound | VERO | CC50 (50% cytotoxic concentration) | 244.3 µM | [Hassan NW, et al. Eur J Med Chem. 2023 May 5;253:115333] |

Experimental Protocols

While the specific protocol used for determining the CC50 of this compound is detailed in the primary literature, this section provides a representative and widely accepted methodology for assessing the cytotoxicity of a compound on VERO cells using the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials

-

VERO cells (ATCC® CCL-81™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure

-

Cell Seeding: VERO cells are harvested and seeded into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. The plate is then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted in culture medium to achieve a range of desired concentrations. After 24 hours of incubation, the medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the compound are added to the respective wells. A vehicle control (medium with the same concentration of the solvent used to dissolve the agent) and a negative control (medium only) are also included.

-

Incubation: The plate is incubated for a further 24 to 72 hours, depending on the desired exposure time.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

This compound is known to inhibit the folate pathway in Leishmania. In mammalian cells, compounds with a coumarin-1,2,3-triazole scaffold can induce cytotoxicity through various signaling pathways, primarily leading to apoptosis (programmed cell death).

Potential Cytotoxic Mechanisms

Based on studies of similar compounds, the cytotoxic effects of this compound on VERO cells may involve the following pathways:

-

Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.

-

Cell Cycle Arrest: Coumarin-triazole derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation.

-

Inhibition of Key Kinases: These compounds can also target and inhibit protein kinases that are crucial for cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK-2).

Visualizations

The following diagrams illustrate the potential signaling pathways and the experimental workflow for assessing cytotoxicity.

Caption: Experimental workflow for VERO cell cytotoxicity testing.

Caption: Potential intrinsic apoptosis signaling pathway.

Caption: Potential kinase inhibition leading to apoptosis.

Methodological & Application

Application Notes and Protocols for Antileishmanial Agent-17 Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro cultivation of Leishmania parasites and the subsequent testing of "Antileishmanial agent-17," a coumarin hybrid compound known to inhibit the folate pathway. The procedures outlined below are essential for assessing the efficacy of this agent against both the promastigote and intracellular amastigote stages of the parasite.

Overview of Leishmania Culture for Drug Screening

Successful in vitro antileishmanial drug screening relies on the consistent and reproducible cultivation of parasites. Leishmania species exist in two primary forms relevant to in vitro testing: the flagellated, motile promastigote found in the sandfly vector, and the non-motile, intracellular amastigote that resides within mammalian macrophages. Testing against both forms is crucial as drug efficacy can vary significantly between the two stages.

Data Presentation: Efficacy of this compound

The following table summarizes the known in vitro activity of this compound against Leishmania parasites. This data should be used as a reference for comparison when performing the described protocols.

| Parameter | Leishmania Promastigotes | Leishmania Amastigotes | VERO Cells (Cytotoxicity) |

| IC50 | 0.40 µM | 0.68 µM | - |

| CC50 | - | - | 244.3 µM |

| Selectivity Index (SI) | >610 | >359 | - |

IC50 (50% inhibitory concentration) is the concentration of the agent that inhibits parasite growth by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI = CC50 / IC50) indicates the agent's specificity for the parasite over the host cell.

Experimental Protocols

Leishmania Promastigote Cultivation

This protocol describes the routine maintenance of Leishmania promastigotes in a liquid culture medium.

Materials:

-

Leishmania species (e.g., L. donovani, L. major)

-

M-199 medium (or RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Hemin solution (25 mg/mL in 50% triethanolamine)

-

Adenine solution (10 mM, pH 7.5)

-

L-glutamine (200 mM)

-

Sterile culture flasks (25 cm²)

-

Incubator (26°C)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete M-199 medium by supplementing the basal medium with 10% (v/v) heat-inactivated FBS, 1% (v/v) Penicillin-Streptomycin, 0.1% (v/v) hemin, 1% (v/v) adenine, and 1% (v/v) L-glutamine.

-

Initiate the culture by inoculating promastigotes from a previous culture or a cryopreserved stock into a 25 cm² culture flask containing 5-10 mL of complete M-199 medium.

-

Incubate the flask at 26°C.

-

Monitor the parasite growth daily by observing motility under an inverted microscope and by counting the parasites using a hemocytometer.

-

Subculture the promastigotes every 3-4 days when they reach the late logarithmic to early stationary phase of growth (typically 1-2 x 10⁷ parasites/mL). To subculture, dilute the parasite suspension into a fresh flask with complete M-199 medium to a final density of 1-2 x 10⁶ parasites/mL.

In Vitro Antileishmanial Susceptibility Testing against Promastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

-

Leishmania promastigotes in the logarithmic phase of growth

-

Complete M-199 medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microtiter plates

-

Resazurin solution (e.g., AlamarBlue®)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Harvest logarithmic phase promastigotes by centrifugation (e.g., 2000 x g for 10 minutes).

-

Resuspend the parasite pellet in fresh complete M-199 medium and adjust the concentration to 1 x 10⁶ parasites/mL.

-

Prepare serial dilutions of this compound in complete M-199 medium. The final concentrations should typically range from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM). Include a drug-free control (vehicle control, e.g., DMSO at the highest concentration used for dilution).

-

In a 96-well plate, add 100 µL of the parasite suspension to each well.

-

Add 100 µL of the serially diluted this compound to the respective wells. The final volume in each well will be 200 µL.

-

Incubate the plate at 26°C for 72 hours.

-

After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, or until a color change is observed in the control wells.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 570 nm and 600 nm for absorbance).

-

Calculate the percentage of inhibition for each concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Susceptibility Testing against Intracellular Amastigotes

This protocol details the evaluation of this compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages

-

Complete culture medium for macrophages (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

-

Leishmania promastigotes in the stationary phase

-

This compound

-

96-well flat-bottom microtiter plates

-

Giemsa stain

-

Microscope

Procedure:

-

Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of macrophage culture medium and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adherence.

-

Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate the infected cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

After 24 hours, wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

-

Add 200 µL of fresh macrophage culture medium containing serial dilutions of this compound to the wells. Include a drug-free control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

-

Calculate the percentage of inhibition of amastigote multiplication compared to the drug-free control.

-

Determine the IC50 value as described for the promastigote assay.

Mandatory Visualizations

Experimental Workflow for this compound Testing

Caption: Workflow for in vitro testing of this compound.

Signaling Pathway: Folate Metabolism in Leishmania

This compound is reported to inhibit the folate pathway in Leishmania. This pathway is crucial for the synthesis of precursors for DNA, RNA, and some amino acids. A key feature of Leishmania is the presence of two enzymes that can reduce dihydrofolate: dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1). This redundancy can contribute to resistance against classical antifolates.

Caption: Simplified diagram of the Leishmania folate pathway.

Determining the Potency of Antileishmanial Agent-17 (17-DMAG) in Leishmania

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the 50% inhibitory concentration (IC50) of the antileishmanial agent-17, identified as 17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), against various species and life cycle stages of the Leishmania parasite. This information is critical for the evaluation of its potential as a therapeutic agent.

Data Summary

The inhibitory and cytotoxic concentrations of 17-DMAG against Leishmania parasites and a mammalian host cell line are summarized in the table below. This data highlights the agent's potency and selectivity.

| Leishmania Species | Parasite Stage | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) * |

| L. braziliensis | Promastigote | BMMΦ | 0.67 ± 0.04[1] | 3.2 ± 0.47[1] | 4.78 |

| L. braziliensis | Amastigote (intracellular) | BMMΦ | 0.0074 ± 0.00164[1] | 3.2 ± 0.47[1] | 432.43[1] |